Pyridoxal 3-fluorobenzoyl hydrazone
Overview
Description
Pyridoxal 3-fluorobenzoyl hydrazone is a chemical compound that belongs to the class of hydrazones. Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2. This compound is derived from pyridoxal, a form of vitamin B6, and 3-fluorobenzoyl hydrazide.
Preparation Methods
The synthesis of pyridoxal 3-fluorobenzoyl hydrazone typically involves the condensation reaction between pyridoxal and 3-fluorobenzoyl hydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone bond, and the product is then purified by recrystallization or chromatography .
Industrial production methods for hydrazones, including this compound, often involve solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The mechanochemical approach is generally preferred for its efficiency and environmental benefits .
Chemical Reactions Analysis
Pyridoxal 3-fluorobenzoyl hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to its corresponding hydrazide and aldehyde.
Substitution: The fluorine atom in the benzoyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Pyridoxal 3-fluorobenzoyl hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of pyridoxal 3-fluorobenzoyl hydrazone involves its ability to chelate metal ions, particularly iron. By binding to iron, it can inhibit the proliferation of cells that require iron for growth, such as cancer cells. The compound interacts with molecular targets like transferrin and ferritin, disrupting iron homeostasis and leading to cell death .
Comparison with Similar Compounds
Pyridoxal 3-fluorobenzoyl hydrazone is compared with other similar compounds, such as:
Pyridoxal isonicotinoyl hydrazone: Known for its iron-chelating properties and potential as an antiproliferative agent.
Pyridoxal benzoyl hydrazone: Another hydrazone derivative with similar applications in medicinal chemistry.
Pyridoxal p-methoxybenzoyl hydrazone: Studied for its stability and biological activities.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its chemical stability and biological activity compared to its analogues .
Properties
IUPAC Name |
3-fluoro-N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3/c1-9-14(21)13(11(8-20)6-17-9)7-18-19-15(22)10-3-2-4-12(16)5-10/h2-7,20-21H,8H2,1H3,(H,19,22)/b18-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZPGNKEAITVCX-CNHKJKLMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC(=CC=C2)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=C1O)/C=N/NC(=O)C2=CC(=CC=C2)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70877726 | |
Record name | Pyridoxal m-Fluorophenyl-acyl hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70877726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116324-91-5 | |
Record name | Pyridoxal 3-fluorobenzoyl hydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116324915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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